(5-Acetyl-2-methylphenyl)boronic acid
Description
Properties
Molecular Formula |
C9H11BO3 |
|---|---|
Molecular Weight |
177.99 g/mol |
IUPAC Name |
(5-acetyl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,12-13H,1-2H3 |
InChI Key |
NVNDHRXQYZDXMU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5-Acetyl-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-acetyl-2-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial production methods for boronic acids often involve similar catalytic processes but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more robust and recyclable catalysts to improve efficiency and reduce costs .
Chemical Reactions Analysis
(5-Acetyl-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base, resulting in the formation of the corresponding aryl compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and oxidizing agents .
Scientific Research Applications
(5-Acetyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (5-Acetyl-2-methylphenyl)boronic acid exerts its effects is largely dependent on its ability to participate in Suzuki-Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, resulting in the formation of a palladium-aryl-boronate complex.
Reductive Elimination: The palladium catalyst facilitates the coupling of the two aryl groups, forming the desired biaryl product and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid functional group .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Antiproliferative Activity
Aromatic boronic acids with extended π-systems or polar substituents exhibit significant antiproliferative effects. For example:
The acetyl group in (5-Acetyl-2-methylphenyl)boronic acid may enhance target binding through hydrogen bonding or dipole interactions, akin to hydroxyl groups in 6-hydroxynaphthalen-2-yl derivatives.
Enzyme Inhibition Profiles
Boronic acids are potent enzyme inhibitors, particularly against β-lactamases and histone deacetylases (HDACs):
The acetyl group in This compound might mimic the methoxyethyl group in HDAC inhibitors by stabilizing enzyme-inhibitor complexes via hydrophobic or electrostatic interactions. However, steric hindrance from the methyl group could reduce binding efficiency compared to smaller substituents .
Physicochemical Properties
Substituents critically influence boronic acid reactivity and solubility:
The acetyl group in This compound is expected to lower its pKa compared to phenyl boronic acid, increasing reactivity at physiological pH . Conversely, the methyl group may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .
Biological Activity
(5-Acetyl-2-methylphenyl)boronic acid is a compound belonging to the boronic acid family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Boronic Acids
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biological applications. They exhibit a range of biological activities, including antibacterial, antiviral, and anticancer properties. The introduction of substituents on the boronic acid structure can significantly influence its biological activity.
- Reversible Covalent Bonding : Boronic acids can form reversible covalent bonds with saccharides and proteins, which is crucial in many biochemical processes. This property allows them to act as inhibitors or modulators in various enzymatic reactions.
- Enzyme Inhibition : Many boronic acids have been shown to inhibit enzymes such as proteases and glycosidases. This inhibition can lead to therapeutic effects in diseases where these enzymes are dysregulated.
- Antioxidant Activity : Some studies indicate that boronic acids can exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. A study demonstrated that the compound had a cytotoxic effect on cancer cell lines, particularly MCF-7 (breast cancer) cells, with an IC50 value indicating effective inhibition of cell growth. The mechanism appears to involve apoptosis induction through caspase activation pathways.
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. In vitro studies reported effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound demonstrated moderate inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases where cholinergic signaling is impaired.
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC Values |
|---|---|---|
| Anticancer | MCF-7 | 18.76 ± 0.62 µg/mL |
| Antibacterial | E. coli | 6.50 mg/mL |
| Enzyme Inhibition | Acetylcholinesterase | 115.63 ± 1.16 µg/mL |
| Butyrylcholinesterase | 3.12 ± 0.04 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of this compound on MCF-7 cells and reported a concentration-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment.
- Evaluation of Antibacterial Properties : Another study assessed the antibacterial efficacy against E. coli and found that the compound inhibited bacterial growth effectively at low concentrations, indicating its potential use in developing new antibacterial drugs.
- Enzyme Inhibition Analysis : The compound's ability to inhibit cholinesterases was tested in vitro, revealing significant inhibition rates that could translate into therapeutic strategies for conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-acetyl-2-methylphenyl)boronic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling between 5-acetyl-2-methylbromobenzene and bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–90°C . Post-synthesis purification via silica gel chromatography (eluent: hexane/ethyl acetate gradient) is critical. Structural confirmation requires ¹H/¹³C NMR (e.g., δ ~7.5 ppm for aromatic protons, δ ~2.5 ppm for acetyl and methyl groups) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₉H₁₁BO₃, theoretical [M+H]⁺: 179.08) .
Q. How can this compound be characterized for electronic properties relevant to reactivity?
- Methodological Answer : Electronic effects of the acetyl and methyl substituents can be studied via Hammett σ constants (σₚ for acetyl = +0.50, σₘ for methyl = −0.07) to predict reactivity in cross-coupling reactions . Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals oxidation potentials, correlating with boronic acid stability. FT-IR spectroscopy confirms B–O (∼1340 cm⁻¹) and B–C (∼680 cm⁻¹) bond vibrations .
Advanced Research Questions
Q. What advanced analytical methods detect trace impurities in this compound during drug substance synthesis?
- Methodological Answer : LC-MS/MS in MRM mode (e.g., Agilent 6495 QqQ) with a C18 column (2.1 × 50 mm, 1.8 µm) and mobile phase (0.1% formic acid in H₂O/acetonitrile) achieves detection limits <1 ppm. Validate per ICH Q2(R1): linearity (R² >0.99), accuracy (90–110%), precision (%RSD <5%), and robustness (column temperature ±2°C, flow rate ±0.1 mL/min) .
Q. How can MALDI-MS be optimized for sequencing boronic acid-modified peptides derived from this compound?
- Methodological Answer : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix for on-plate esterification to stabilize boronic acid trimerization artifacts. MS/MS fragmentation (e.g., Bruker UltrafleXtreme) in reflectron mode at 20 kV acceleration voltage identifies peptide sequences. Dehydration products (e.g., −18 Da losses) must be accounted for in data interpretation .
Q. What kinetic parameters govern the binding of this compound to diols under physiological conditions?
- Methodological Answer : Stopped-flow fluorescence (e.g., Applied Photophysics SX20) measures kon/koff rates with sugars (e.g., fructose, glucose) in pH 7.4 buffer. Fit data to a 1:1 binding model using software like KinTek Explorer. Typical kon values follow fructose > glucose (∼10³ M⁻¹s⁻¹), with thermodynamic affinity (Kd) validated via isothermal titration calorimetry (ITC) .
Q. How does the acetyl group in this compound influence tubulin polymerization inhibition compared to non-acetylated analogs?
- Methodological Answer : Compare IC₅₀ values in tubulin polymerization assays (e.g., 10 µM paclitaxel control) using fluorescence-based kits (Cytoskeleton Inc.). Apoptosis induction is quantified via flow cytometry (Annexin V/PI staining in Jurkat cells). Structural analogs (e.g., combretastatin derivatives) show acetyl groups enhance hydrophobic interactions with β-tubulin .
Q. Can this compound be integrated into photoresponsive systems for controlled diol binding?
- Methodological Answer : Synthesize azobenzene-boronic acid conjugates (e.g., ortho-substituted azobenzenes) and irradiate at 450 nm (Z-isomer) or 365 nm (E-isomer). Monitor binding reversibility via UV-vis (λmax ~320 nm for Z/E transitions) and ¹¹B NMR (δ ~30 ppm for boronate esters). Adjust photostationary states (PSS) to modulate diol affinity by >20-fold .
Methodological Design & Data Interpretation
Q. How to resolve contradictory data in boronic acid-diol binding studies for this compound?
- Methodological Answer : Contradictions often arise from solvent polarity (e.g., DMSO vs. H₂O), pH (pKa ~8.5 for boronic acids), or competing equilibria (e.g., boroxine formation). Use multivariate analysis (e.g., PCA) to isolate variables. Validate via 2D NMR (¹H-¹¹B HMBC) to confirm esterification sites .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like proteasomes or CXCR1/2 chemokine receptors. Compare binding scores with known inhibitors (e.g., bortezomib). MD simulations (GROMACS) assess stability of boronate-enzyme complexes. QSAR models using Hammett constants and LogP predict cytotoxicity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
